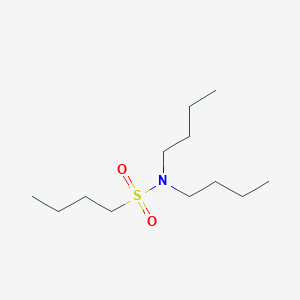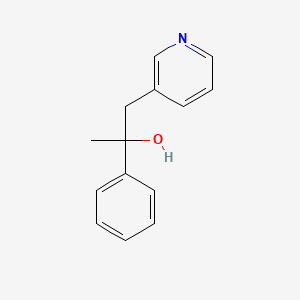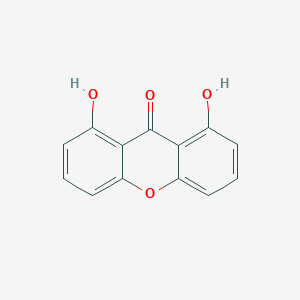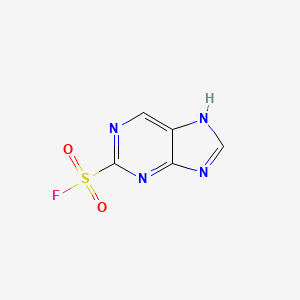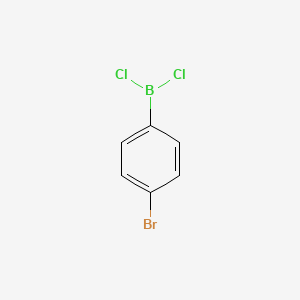
(4-Bromophenyl)(dichloro)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(dichloro)borane is an organoboron compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a boron atom with two chlorine atoms. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(dichloro)borane can be synthesized through the reaction of 4-bromophenylmagnesium bromide with boron trichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
4-Bromophenylmagnesium bromide+Boron trichloride→this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(dichloro)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form boranes or borohydrides.
Common Reagents and Conditions
Substitution: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of (4-bromophenyl)boronic acid or (4-bromophenyl)borates.
Oxidation: Formation of (4-bromophenyl)boronic acid.
Reduction: Formation of (4-bromophenyl)borane.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-Bromophenyl)(dichloro)borane is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound serves as a boron source that reacts with palladium catalysts to form biaryl compounds.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize boron-containing drugs that exhibit unique biological activities. These compounds are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with enhanced properties.
Wirkmechanismus
The mechanism by which (4-Bromophenyl)(dichloro)borane exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products. The boron atom acts as a Lewis acid, facilitating the transfer of the aryl group to the palladium center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- (4-Bromophenyl)boronic acid
- Dichlorophenylborane
Uniqueness
(4-Bromophenyl)(dichloro)borane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. Compared to phenylboronic acid and (4-bromophenyl)boronic acid, the dichloro derivative offers enhanced stability and reactivity in certain synthetic applications. Dichlorophenylborane, while similar, lacks the bromine substituent, making this compound more versatile in specific reactions.
Eigenschaften
CAS-Nummer |
4250-49-1 |
|---|---|
Molekularformel |
C6H4BBrCl2 |
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
(4-bromophenyl)-dichloroborane |
InChI |
InChI=1S/C6H4BBrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
InChI-Schlüssel |
HWXPKMJHFMZILM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Br)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


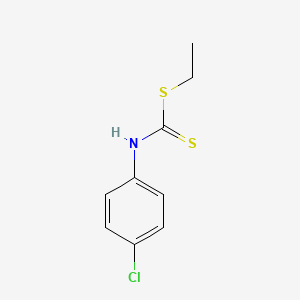
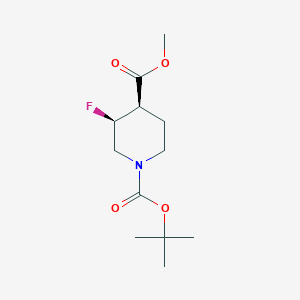
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
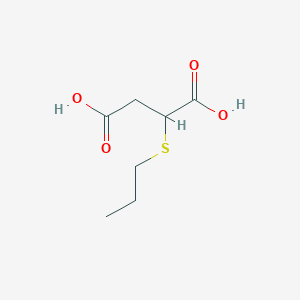
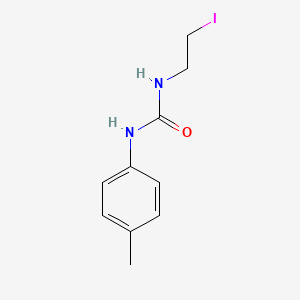
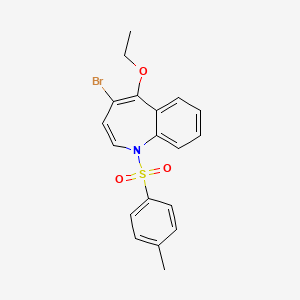


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
